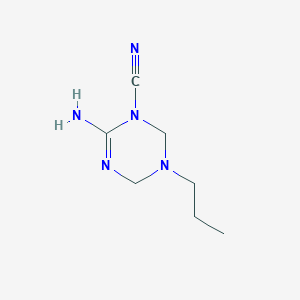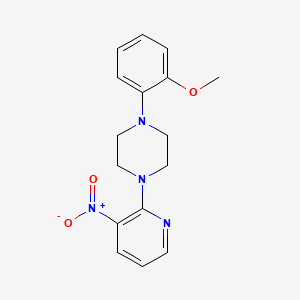![molecular formula C16H19N3O5 B14945744 4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxybenzoyl group and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:
Formation of the 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone.
Coupling reaction: The 3,4-dimethoxybenzoyl chloride is then reacted with the pyrazole derivative to form the 3,4-dimethoxybenzoyl-pyrazole intermediate.
Formation of the final product: The intermediate is then reacted with butanoic acid under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl group, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, hydrazine, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may be used in the development of new catalysts, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include:
3,4-Dimethoxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrazole and butanoic acid moieties.
Methicillin: A penicillin derivative with a 2,6-dimethoxybenzoyl group, used as an antibiotic.
3,4-Dimethoxybenzylamine: Another related compound with a benzylamine group instead of the pyrazole and butanoic acid moieties.
The uniqueness of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-[4-[(3,4-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-5-11(8-14(13)24-2)16(22)18-12-9-17-19(10-12)7-3-4-15(20)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,22)(H,20,21) |
InChI Key |
BOTXBTKRFQIAGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B14945686.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid](/img/structure/B14945690.png)
![5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14945695.png)
![2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B14945697.png)
![N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide](/img/structure/B14945703.png)

![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
